molecular formula C8H9FN2O2 B1300908 2-(2-Fluorophenoxy)acetohydrazide CAS No. 380426-61-9

2-(2-Fluorophenoxy)acetohydrazide

Cat. No. B1300908
M. Wt: 184.17 g/mol
InChI Key: XTXWVVVBLMYXNP-UHFFFAOYSA-N
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Description

The compound "2-(2-Fluorophenoxy)acetohydrazide" is a chemical entity that has been explored in various research contexts due to its potential applications in fields such as medicinal chemistry and material science. While the provided papers do not directly discuss "2-(2-Fluorophenoxy)acetohydrazide," they do provide insights into related compounds and their synthesis, structure, and properties, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues, involves the use of starting materials like substituted phenols and involves characterization techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . Similarly, the synthesis of 2-(4-fluorophenoxy) acetic acid, which shares a structural similarity with the target compound, was achieved by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone . These methods provide a foundation for the synthesis of "2-(2-Fluorophenoxy)acetohydrazide," suggesting that a similar approach could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For instance, the crystal structure of 2-(4-fluorophenoxy) acetic acid was determined using X-ray crystallography, revealing its crystallization in the monoclinic system . Additionally, the structure of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide was confirmed through X-ray diffraction, which provided detailed information about its crystal system and space group . These studies indicate the importance of crystallography in understanding the molecular structure of acetohydrazide derivatives.

Chemical Reactions Analysis

The chemical reactivity and interactions of similar compounds have been studied to some extent. For example, the antileishmanial activity of 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues was evaluated in vitro, demonstrating the potential biological reactivity of these compounds . The intermolecular interactions in the crystal of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide were also analyzed, highlighting the role of hydrogen bonding in stabilizing the compound . These findings suggest that "2-(2-Fluorophenoxy)acetohydrazide" may also exhibit specific chemical reactivity and interactions that could be relevant for its applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. The crystal data for 2-(4-fluorophenoxy) acetic acid, including its density and molecular volume, were obtained, and its intermolecular interactions were studied using Hirshfeld surface analysis . The fluorescent derivatives of 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate were found to have good stability in both acidic and basic solutions, which is an important consideration for the physical properties of such compounds . These studies provide insights into the stability and intermolecular interactions that could be expected for "2-(2-Fluorophenoxy)acetohydrazide."

Scientific Research Applications

Nonlinear Optical Properties

2-(2-Fluorophenoxy)acetohydrazide and its derivatives have been explored for their nonlinear optical properties. Naseema et al. (2010) synthesized several hydrazones including 2-(4-methylphenoxy)acetohydrazide derivatives and studied their nonlinear optical properties using single beam z-scan technique. They found these compounds showed significant two-photon absorption and exhibited potential for optical device applications like optical limiters and switches (Naseema et al., 2010).

Antimicrobial and Antifungal Activities

Another important application of 2-(2-Fluorophenoxy)acetohydrazide is in the domain of antimicrobial and antifungal activities. Fuloria et al. (2009) synthesized novel imines and thiazolidinones from 2-(4-Chloro-3-methylphenoxy)acetohydrazide and evaluated them for antibacterial and antifungal activities. They found that these compounds exhibited significant antimicrobial properties (Fuloria et al., 2009).

Anticonvulsant Screening

Shaharyar et al. (2016) explored the pharmacological aspect of 2-(2-Fluorophenoxy)acetohydrazide derivatives. They synthesized benzimidazole derivatives starting from o-phenylenediamine and phenoxyacetic acid, which included 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide. These compounds were then tested for in vivo anticonvulsant activities, showing promising results in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens (Shaharyar et al., 2016).

Crystal Structure and Stability

The crystal structure and stability of 2-(2-Fluorophenoxy)acetohydrazide derivatives have also been a subject of study. Prabhuswamy et al. (2021) synthesized 2-(4-fluorophenoxy) acetic acid, studying its crystal structure, Hirshfeld surface analysis, and DFT studies. This research provided insights into the molecular stability and reactivity of such compounds (Prabhuswamy et al., 2021).

properties

IUPAC Name

2-(2-fluorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXWVVVBLMYXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364243
Record name 2-(2-fluorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)acetohydrazide

CAS RN

380426-61-9
Record name 2-(2-fluorophenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Jyothi, A Sherapura, HA Khamees… - Journal of Molecular …, 2022 - Elsevier
Ascites malignancy is a frequent cause of morbidity and presents significant management problems which occur in many cancers. Angiogenesis plays a major role in the prognosis of …
Number of citations: 5 www.sciencedirect.com

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